9,10-Dimethyloctadecane
Overview
Description
9,10-Dimethyloctadecane is a chemical compound derived from the oligomerization of 1-decene, followed by hydrogenation. It is a saturated hydrocarbon with the chemical formula C20H42. This compound is primarily used in the production of synthetic lubricants and as a base oil in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decene undergoes oligomerization to form dimers and higher oligomers. The oligomerization process typically involves the use of catalysts such as tungstated-zirconia . The reaction is carried out in a semi-batch autoclave reactor at elevated temperatures (423 to 483 K). The conversion rate and product composition depend on the reaction temperature and catalyst used .
Industrial Production Methods: The industrial production of 1-decene, dimer, hydrogenated involves the oligomerization of 1-decene followed by hydrogenation. The hydrogenation process is carried out in the presence of metal catalysts such as platinum, palladium, or nickel under suitable temperature and pressure conditions . This process ensures the saturation of the double bonds in the oligomers, resulting in the formation of the hydrogenated dimer.
Chemical Reactions Analysis
Types of Reactions: 9,10-Dimethyloctadecane primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: The compound can undergo oxidation reactions, forming alcohols, ketones, or carboxylic acids under specific conditions.
Reduction: Although already hydrogenated, further reduction can occur under extreme conditions.
Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and metal catalysts.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Further saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
9,10-Dimethyloctadecane has a wide range of applications in scientific research and industry:
Chemistry: Used as a base oil in the formulation of synthetic lubricants and greases.
Biology: Serves as a model compound in studies of hydrocarbon metabolism and biodegradation.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The primary mechanism of action of 1-decene, dimer, hydrogenated involves its role as a lubricant and base oil. Its molecular structure allows it to reduce friction and wear between moving parts in machinery. The hydrogenated nature of the compound ensures stability and resistance to oxidation, making it suitable for high-temperature and high-pressure applications .
Comparison with Similar Compounds
- Octene, dimer, hydrogenated
- Nonene, dimer, hydrogenated
- Undecene, dimer, hydrogenated
- Dodecene, dimer, hydrogenated
Comparison: 9,10-Dimethyloctadecane is unique due to its specific carbon chain length (C20H42), which provides a balance between viscosity and volatility. This makes it particularly suitable for applications requiring high thermal stability and low volatility. In comparison, shorter-chain dimers like octene and nonene dimers may have lower viscosities, while longer-chain dimers like undecene and dodecene dimers may have higher viscosities but lower volatility .
Properties
IUPAC Name |
9,10-dimethyloctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-5-7-9-11-13-15-17-19(3)20(4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWHERZFONYXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C(C)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ExxonMobil MSDS] | |
Record name | 1-Decene, dimer, hydrogenated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decene, dimer, hydrogenated | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10152 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68649-11-6 | |
Record name | Hydrogenated didecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068649116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decene, dimer, hydrogenated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dec-1-ene, dimers, hydrogenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROGENATED DIDECENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/048B98MT5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.